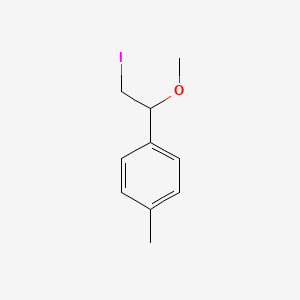![molecular formula C10H14O2 B13071369 1-Oxospiro[4.4]nonane-2-carbaldehyde](/img/structure/B13071369.png)
1-Oxospiro[4.4]nonane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxospiro[4.4]nonane-2-carbaldehyde is a spirocyclic compound with the molecular formula C₁₀H₁₄O₂. This compound is characterized by a unique spiro structure, where a nonane ring is fused with a carbaldehyde group. It is primarily used in research settings and has various applications in organic synthesis and material science .
Preparation Methods
The synthesis of 1-Oxospiro[4.4]nonane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a suitable nonane derivative with an aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the spirocyclic structure . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities of the compound efficiently .
Chemical Reactions Analysis
1-Oxospiro[4.4]nonane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Oxospiro[4.4]nonane-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of 1-Oxospiro[4.4]nonane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
1-Oxospiro[4.4]nonane-2-carbaldehyde can be compared with other spirocyclic compounds, such as:
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound has a similar spirocyclic structure but contains nitrogen atoms in the ring, giving it different chemical and biological properties.
5-Azoniaspiro[4.4]nonane: This compound features a quaternary ammonium group, which imparts unique chemical stability and reactivity compared to this compound.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the aldehyde group, which allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-oxospiro[4.4]nonane-3-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c11-7-8-3-6-10(9(8)12)4-1-2-5-10/h7-8H,1-6H2 |
InChI Key |
UMMUMABKZHFBOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(C2=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


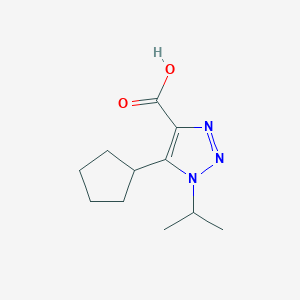

![tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13071295.png)
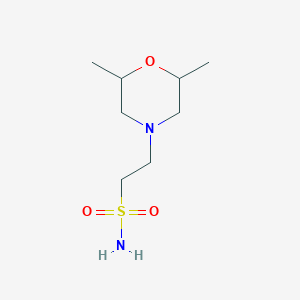
![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)
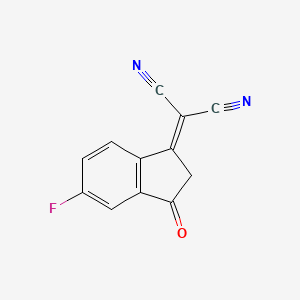
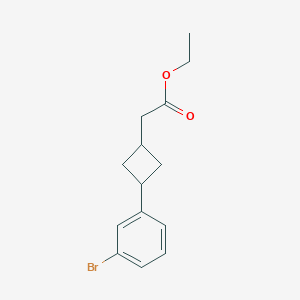
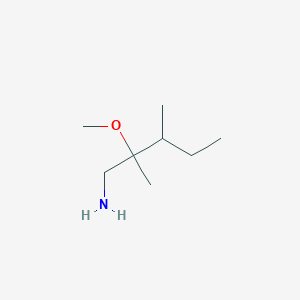
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide](/img/structure/B13071329.png)
![[5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine](/img/structure/B13071336.png)
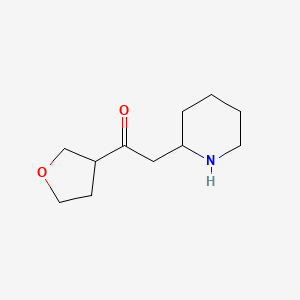
![Racemic-(1R,6S,7R)-Methyl3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B13071352.png)
![3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol](/img/structure/B13071354.png)
